molecular formula C19H18N6O2 B451116 N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide

N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide

Cat. No.: B451116
M. Wt: 362.4g/mol
InChI Key: JWXGKDCFNWETLH-XKZIYDEJSA-N
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Description

N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a pyridine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Attachment of the phenyl group: This step involves the coupling of the pyrazole derivative with a phenyl halide under palladium-catalyzed conditions.

    Formation of the hydrazone linkage: The pyrazole-phenyl intermediate is then reacted with an aldehyde to form the hydrazone.

    Coupling with pyridine-4-carboxylic acid: The final step involves the coupling of the hydrazone intermediate with pyridine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(1Z)-1-{2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}benzenesulfonamide
  • N-{3-[(1Z)-1-{2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide

Uniqueness

N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4g/mol

IUPAC Name

N-[3-[(Z)-C-methyl-N-[(1-methylpyrazole-3-carbonyl)amino]carbonimidoyl]phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C19H18N6O2/c1-13(22-23-19(27)17-8-11-25(2)24-17)15-4-3-5-16(12-15)21-18(26)14-6-9-20-10-7-14/h3-12H,1-2H3,(H,21,26)(H,23,27)/b22-13-

InChI Key

JWXGKDCFNWETLH-XKZIYDEJSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=NN(C=C1)C)/C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

SMILES

CC(=NNC(=O)C1=NN(C=C1)C)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

Canonical SMILES

CC(=NNC(=O)C1=NN(C=C1)C)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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